molecular formula C21H19NO5S B299461 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide

3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide

Cat. No. B299461
M. Wt: 397.4 g/mol
InChI Key: OENOHGHVLWIBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide, also known as TTB, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been used in several studies to investigate its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide is not yet fully understood. However, it has been suggested that 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide may act as an inhibitor of certain enzymes involved in biological pathways. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to reduce the expression of inflammatory cytokines in vitro. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases and matrix metalloproteinases. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has several advantages for lab experiments. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide is relatively easy to synthesize and has a high yield. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to have a potent inhibitory effect on certain enzymes involved in biological pathways. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been shown to have a low toxicity profile in vitro. However, there are also limitations to the use of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide in lab experiments. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has not been extensively studied in vivo, and its potential toxicity in vivo is not yet known. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide may also have off-target effects on other enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide. One future direction is to investigate the potential applications of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide in the treatment of cancer and inflammatory diseases. Another future direction is to investigate the mechanism of action of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide in more detail, including its potential off-target effects on other enzymes. Additionally, future studies could investigate the potential toxicity of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide in vivo and its pharmacokinetics. Finally, future studies could investigate the structure-activity relationship of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide and its analogs to identify more potent and selective inhibitors of certain enzymes involved in biological pathways.
Conclusion:
In conclusion, 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been synthesized using various methods and has been used in several studies to investigate its mechanism of action and its biochemical and physiological effects. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has several advantages for lab experiments, including its ease of synthesis and high yield. However, there are also limitations to the use of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide in lab experiments, including its potential off-target effects and unknown toxicity in vivo. Future studies could investigate the potential applications of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide in the treatment of cancer and inflammatory diseases and investigate the mechanism of action of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide in more detail.

Synthesis Methods

3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been synthesized using various methods, including the reaction of 4-(2-thienylcarbonyl)aniline and 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-(2-thienylcarbonyl)aniline and 3,4,5-trimethoxybenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The yield of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide using these methods ranges from 50% to 70%.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been used in several studies to investigate its potential applications in scientific research. One study investigated the effect of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide on the proliferation of cancer cells and found that 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide inhibited the growth of cancer cells in vitro. Another study investigated the effect of 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide on the expression of inflammatory cytokines and found that 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide reduced the expression of inflammatory cytokines in vitro. 3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide has also been used as a tool to study the role of certain enzymes in biological pathways.

properties

Product Name

3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(thiophene-2-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H19NO5S/c1-25-16-11-14(12-17(26-2)20(16)27-3)21(24)22-15-8-6-13(7-9-15)19(23)18-5-4-10-28-18/h4-12H,1-3H3,(H,22,24)

InChI Key

OENOHGHVLWIBMT-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3

solubility

8.2 [ug/mL]

Origin of Product

United States

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